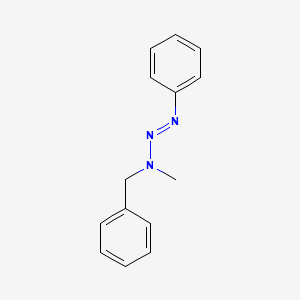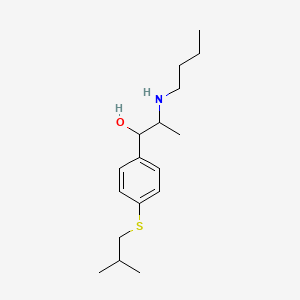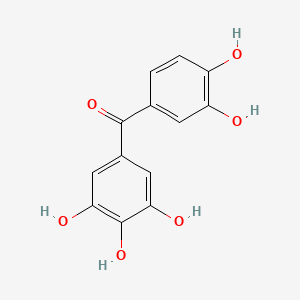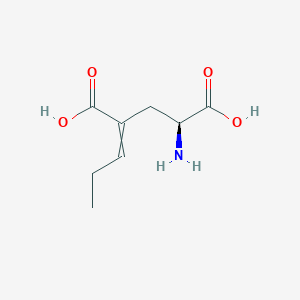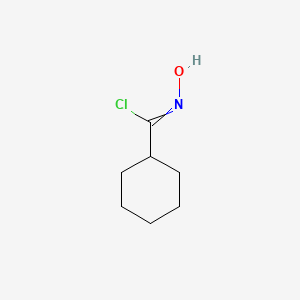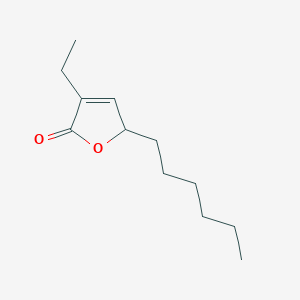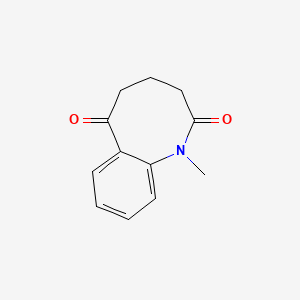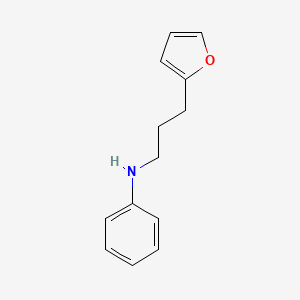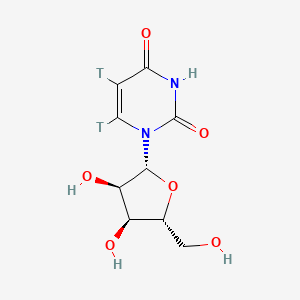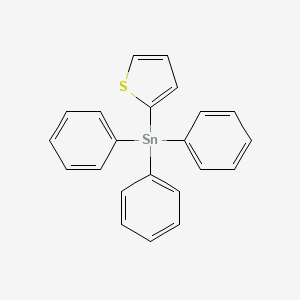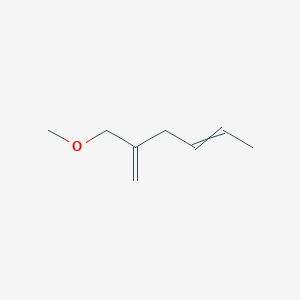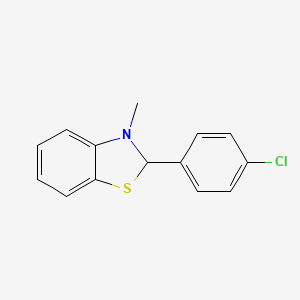
Benzothiazole, 2-(4-chlorophenyl)-2,3-dihydro-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazole, 2-(4-chlorophenyl)-2,3-dihydro-3-methyl- is a heterocyclic compound that features a benzene ring fused with a thiazole ring. This compound is part of the benzothiazole family, known for its diverse biological and pharmacological properties.
準備方法
The synthesis of benzothiazole derivatives, including 2-(4-chlorophenyl)-2,3-dihydro-3-methyl-benzothiazole, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds, which can then be converted into benzothiazoles.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups, leading to the formation of benzothiazole derivatives.
Biginelli reaction: A multi-component reaction that combines urea, aldehydes, and β-keto esters to form dihydropyrimidinones, which can be further transformed into benzothiazoles.
Microwave irradiation: This method uses microwave energy to accelerate chemical reactions, providing a rapid and efficient route to benzothiazole derivatives.
One-pot multicomponent reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel, leading to the formation of benzothiazole derivatives in a single step.
化学反応の分析
Benzothiazole, 2-(4-chlorophenyl)-2,3-dihydro-3-methyl- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substituting agents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
科学的研究の応用
Benzothiazole, 2-(4-chlorophenyl)-2,3-dihydro-3-methyl- has a wide range of scientific research applications, including:
作用機序
The mechanism of action of benzothiazole, 2-(4-chlorophenyl)-2,3-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes and the induction of cell death in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific application and context .
類似化合物との比較
Benzothiazole, 2-(4-chlorophenyl)-2,3-dihydro-3-methyl- can be compared with other similar compounds, such as:
Benzoxazole: A heterocyclic compound with a benzene ring fused to an oxazole ring.
Benzimidazole: A heterocyclic compound with a benzene ring fused to an imidazole ring.
Benzoselenazole: A heterocyclic compound with a benzene ring fused to a selenazole ring.
These compounds share some similarities in their biological activities but differ in their chemical structures and specific applications .
特性
CAS番号 |
56864-78-9 |
|---|---|
分子式 |
C14H12ClNS |
分子量 |
261.8 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-3-methyl-2H-1,3-benzothiazole |
InChI |
InChI=1S/C14H12ClNS/c1-16-12-4-2-3-5-13(12)17-14(16)10-6-8-11(15)9-7-10/h2-9,14H,1H3 |
InChIキー |
QLTYFGIDYNILOK-UHFFFAOYSA-N |
正規SMILES |
CN1C(SC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


